molecular formula C7H5N5O2 B7761630 2-amino-4-oxo-1H-pteridine-6-carbaldehyde

2-amino-4-oxo-1H-pteridine-6-carbaldehyde

Cat. No.: B7761630
M. Wt: 191.15 g/mol
InChI Key: LLJAQDVNMGLRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-amino-4-oxo-1H-pteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAQDVNMGLRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Amino-6-formylpteridin-4-one are not well-documented. The compound is primarily used for research purposes, and large-scale industrial production methods may not be established.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-formylpteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the formyl group to other functional groups.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pteridine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-Amino-6-formylpteridin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-formylpteridin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit enzymes involved in ROS management, thereby reducing oxidative stress. In the context of diabetes and obesity, it acts as a dual agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors, promoting insulin secretion and improving glucose tolerance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-formylpteridin-4-one include other pteridine derivatives such as:

  • Pterin-6-carboxylic acid
  • Xanthopterin
  • 6-Formylpterin

Uniqueness

What sets 2-Amino-6-formylpteridin-4-one apart from these similar compounds is its specific structure and functional groups, which confer unique properties and biological activities. Its ability to inhibit enzymes involved in ROS management and act as a dual agonist for GLP-1 and GIP receptors highlights its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-oxo-1H-pteridine-6-carbaldehyde
Reactant of Route 2
2-amino-4-oxo-1H-pteridine-6-carbaldehyde

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